3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It features a unique combination of a fluorophenyl group, a sulfonamide linkage, and a tetrahydrobenzothiazole moiety, which endows it with a variety of chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases, inhibiting their activity and thus preventing the phosphorylation and subsequent deactivation of PTEN .
Biochemical Pathways
The inhibition of CK2 and GSK3β by the compound affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by CK2 and GSK3β . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby potentially inhibiting tumor growth .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to the inhibition of tumor growth, given PTEN’s role as a tumor suppressor .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, causing its deactivation . The compound’s presence can inhibit both kinases simultaneously, preventing PTEN deactivation more efficiently .
Cellular Effects
The compound’s interaction with CK2 and GSK3β enzymes influences cell function by affecting the phosphorylation status of PTEN, a key player in cell signaling pathways . This can impact gene expression and cellular metabolism, as PTEN is known to play a crucial role in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the CK2 and GSK3β enzymes . By inhibiting these enzymes, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This can lead to changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the preparation of the 4-fluorophenylsulfonamide derivative through sulfonation reactions.
Benzo[d]thiazole Synthesis: : Concurrently, the benzo[d]thiazole ring system is synthesized via cyclization reactions.
Coupling Reaction: : These two intermediates are then coupled using amide bond-forming reactions, often under catalytic conditions with agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of base (DIPEA, N,N-Diisopropylethylamine).
Industrial Production Methods
The scale-up to industrial production involves optimizing the aforementioned reactions to enhance yield and purity. Continuous-flow synthesis is often employed to maintain consistent reaction conditions and improve safety during large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound is susceptible to oxidative cleavage, particularly at the benzylic positions.
Reduction: : Reduction reactions often target the sulfonamide group, leading to the formation of amines.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at the fluorophenyl and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include KMnO₄ (potassium permanganate) and H₂O₂ (hydrogen peroxide).
Reduction: : Common reducing agents include LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride).
Substitution: : Conditions vary, but include halogenation reagents like NBS (N-bromosuccinimide) for electrophilic substitutions.
Major Products Formed
Oxidation often yields sulfonic acids or benzamide derivatives.
Reduction can produce various amines or hydroxylated products.
Substitution reactions lead to halogenated compounds or modified benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.
Biology
In biological research, it's employed in studying enzyme interactions and receptor binding due to its structural similarity to bioactive molecules.
Medicine
Medicinal applications include its role as a potential lead compound in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Industry
In industrial chemistry, it serves as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide's combination of a fluorophenyl group and sulfonamide linkage offers unique electronic and steric properties, enhancing its binding affinity and specificity.
List of Similar Compounds
4-fluorophenylsulfonamido-N-(4-methylbenzothiazol-2-yl)benzamide
3-(3-chlorophenylsulfonamido)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
4-(4-fluorophenyl)-N-(tetrahydrobenzothiazol-2-yl)benzenesulfonamide
This comprehensive overview should give you a solid understanding of the compound and its significance across various fields. Anything else I can add or clarify?
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-13-5-10-18-19(11-13)29-21(23-18)24-20(26)14-3-2-4-16(12-14)25-30(27,28)17-8-6-15(22)7-9-17/h2-4,6-9,12-13,25H,5,10-11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFCKPZEVFOLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.